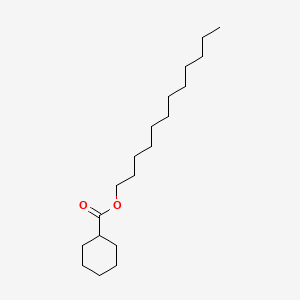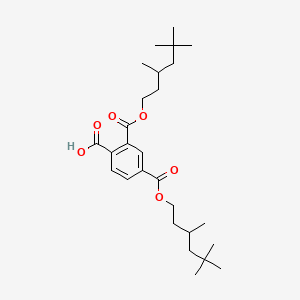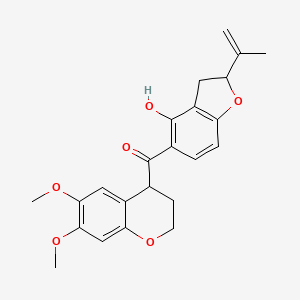
Ketone, 2,3-dihydro-4-hydroxy-2-isopropenyl-5-benzofuranyl 6,7-dimethoxy-4-chromanyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ketone, 2,3-dihydro-4-hydroxy-2-isopropenyl-5-benzofuranyl 6,7-dimethoxy-4-chromanyl, also known as rotenol, is a complex organic compound with significant biological and chemical properties. This compound is characterized by its unique structure, which includes a benzofuran and chroman ring system, making it an interesting subject for various scientific studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ketone, 2,3-dihydro-4-hydroxy-2-isopropenyl-5-benzofuranyl 6,7-dimethoxy-4-chromanyl involves multiple steps. One common method includes the reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in the presence of anhydrous potassium carbonate. This is followed by a series of reactions involving various sodium azides under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale organic synthesis techniques. These methods often utilize green chemistry principles, such as the use of environmentally friendly solvents and catalysts, to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
Ketone, 2,3-dihydro-4-hydroxy-2-isopropenyl-5-benzofuranyl 6,7-dimethoxy-4-chromanyl undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can undergo substitution reactions, particularly at the hydroxyl and methoxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted compounds with different functional groups attached to the benzofuran and chroman rings .
Wissenschaftliche Forschungsanwendungen
Ketone, 2,3-dihydro-4-hydroxy-2-isopropenyl-5-benzofuranyl 6,7-dimethoxy-4-chromanyl has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of various diseases.
Industry: It is used in the production of certain pharmaceuticals and as an intermediate in chemical manufacturing processes
Wirkmechanismus
The mechanism of action of ketone, 2,3-dihydro-4-hydroxy-2-isopropenyl-5-benzofuranyl 6,7-dimethoxy-4-chromanyl involves its interaction with specific molecular targets and pathways. The compound is known to exert its effects by modulating oxidative stress pathways and interacting with various enzymes involved in metabolic processes. Its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative damage .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Hydroxycoumarin: Similar in structure but lacks the benzofuran ring.
Indole Derivatives: Share some structural similarities but differ in their biological activities.
Diaryl Ketones: Have similar functional groups but different ring structures .
Uniqueness
Ketone, 2,3-dihydro-4-hydroxy-2-isopropenyl-5-benzofuranyl 6,7-dimethoxy-4-chromanyl is unique due to its combined benzofuran and chroman ring system, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
3276-12-8 |
|---|---|
Molekularformel |
C23H24O6 |
Molekulargewicht |
396.4 g/mol |
IUPAC-Name |
(6,7-dimethoxy-3,4-dihydro-2H-chromen-4-yl)-(4-hydroxy-2-prop-1-en-2-yl-2,3-dihydro-1-benzofuran-5-yl)methanone |
InChI |
InChI=1S/C23H24O6/c1-12(2)18-10-16-17(29-18)6-5-14(23(16)25)22(24)13-7-8-28-19-11-21(27-4)20(26-3)9-15(13)19/h5-6,9,11,13,18,25H,1,7-8,10H2,2-4H3 |
InChI-Schlüssel |
PNGWMVLNWUQYJN-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C1CC2=C(O1)C=CC(=C2O)C(=O)C3CCOC4=CC(=C(C=C34)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


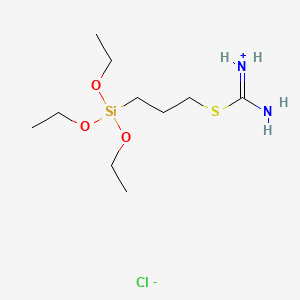


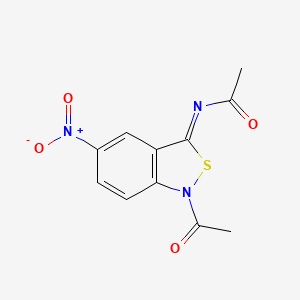
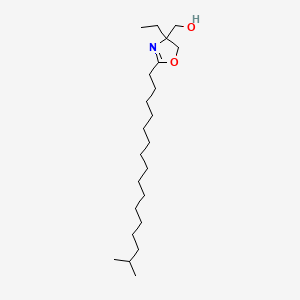
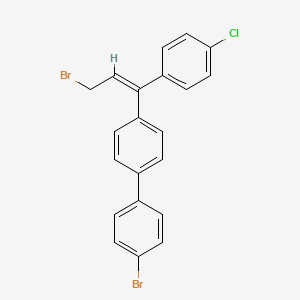
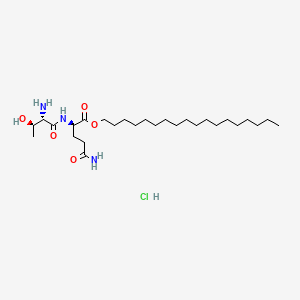
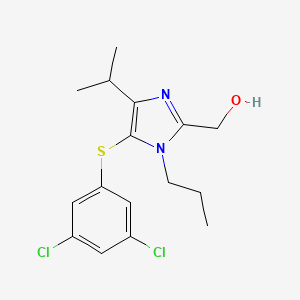
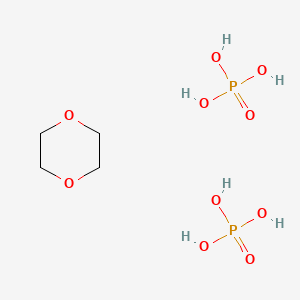
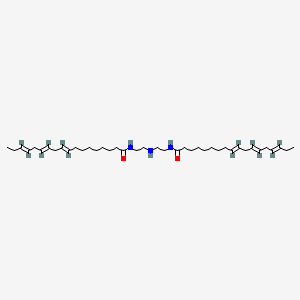
![2,2'-[[3-(Dodecyloxy)propyl]imino]bisethanol](/img/structure/B12670737.png)
